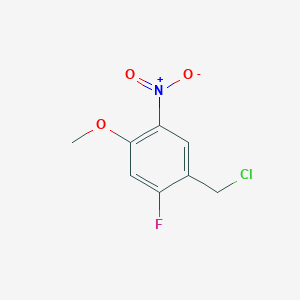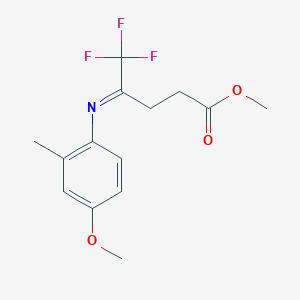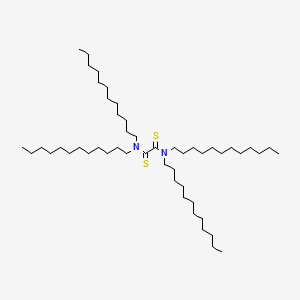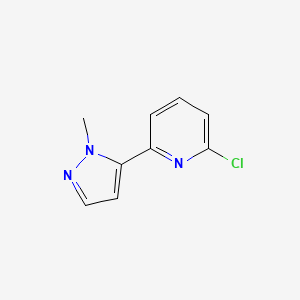
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloromethyl group, a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method involves the chloromethylation of a fluorinated and methoxylated benzene ring, followed by nitration. The reaction conditions often require the use of catalysts such as zinc chloride (ZnCl₂) and acidic conditions to facilitate the chloromethylation process . Industrial production methods may involve large-scale chloromethylation and nitration processes, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions. Common reagents used in these reactions include sodium hydroxide (NaOH), hydrogen gas (H₂), and various catalysts.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene can be compared with other similar compounds such as:
1-(Chloromethyl)-2-fluoro-4-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(Chloromethyl)-2-fluoro-4-nitrobenzene:
1-(Chloromethyl)-2-methoxy-4-nitrobenzene: Lacks the fluorine atom, leading to variations in its reactivity and applications. The presence of the fluorine, methoxy, and nitro groups in this compound makes it unique and versatile for various applications
Eigenschaften
Molekularformel |
C8H7ClFNO3 |
|---|---|
Molekulargewicht |
219.60 g/mol |
IUPAC-Name |
1-(chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H7ClFNO3/c1-14-8-3-6(10)5(4-9)2-7(8)11(12)13/h2-3H,4H2,1H3 |
InChI-Schlüssel |
KQUABIVFGHSBJI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)F)CCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13928417.png)
![4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)




![Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-](/img/structure/B13928444.png)




![4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B13928479.png)

